molecular formula C20H21NO B8501928 2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholine CAS No. 62686-22-0

2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholine

Cat. No. B8501928
CAS RN: 62686-22-0
M. Wt: 291.4 g/mol
InChI Key: ZCZTXPRRZOVHGJ-UHFFFAOYSA-N
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Description

2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholine is a useful research compound. Its molecular formula is C20H21NO and its molecular weight is 291.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62686-22-0

Product Name

2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholine

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

2-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenylmethyl)morpholine

InChI

InChI=1S/C20H21NO/c1-3-7-18-15(5-1)17-12-20(18,11-14-13-21-9-10-22-14)19-8-4-2-6-16(17)19/h1-8,14,17,21H,9-13H2

InChI Key

ZCZTXPRRZOVHGJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)CC23CC(C4=CC=CC=C42)C5=CC=CC=C35

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 9-(4-ethoxycarbonyl-2-morpholinylmethyl)-9,10-dihydro-9,10-methanoanthracene (400 mg) in ethanol (6 ml) and 25% aqueous sodium hydroxide solution (6 ml) was refluxed for 6 hours. The reaction mixture was diluted with water and extracted with ethyl acetate. The ethyl acetate layer was washed with water, dried over anhydrous sodium sulfate and evaporated to dryness to give 9-(2-morpholinylmethyl)-9,10-dihydro-9,10-methanoanthracene, M.P. 189° - 190° C.
Name
9-(4-ethoxycarbonyl-2-morpholinylmethyl)-9,10-dihydro-9,10-methanoanthracene
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400 mg
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Synthesis routes and methods II

Procedure details

A mixture of 9-(3-oxo-2-morpholinylmethyl)-9,10-dihydro-9,10-methanoanthracene (100 mg) and lithium aluminum hydride (50 mg) in dioxane was stirred at 60° - 70° C. for 3 hours. Excess lithium aluminum hydride was decomposed by addition of water. The reaction mixture was diluted with ethyl acetate, dried over anhydrous sodium sulfate and evaporated to dryness to give 9-(2-morpholinylmethyl)-9,10-dihydro-9,10-methanoanthracene, M.P. 183° - 189° C. Recrystallization gave colorless crystals, M.P. 189° - 190° C.
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100 mg
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50 mg
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